1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Description
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-7-2-1-5-15(17)13-19-9-11-20(12-10-19)14-16-6-3-4-8-18-16/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWIZWIRPZPLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 2-pyridinemethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the nitrobenzyl and pyridinemethyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products are various substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound is analogous to nitro-substituted analogs in and , which exhibit enhanced receptor binding (e.g., dopamine D2) or antitumor activity .
- Pyridinyl vs. Aromatic Substituents: The pyridin-2-ylmethyl group distinguishes the target compound from phenyl or chlorophenyl derivatives (e.g., compounds 17–25 in –2). Pyridine’s nitrogen atom may improve water solubility compared to purely aromatic substituents, as seen in sulfonamide-piperazine hybrids .
- Synthesis Yields: Piperazine derivatives with bulkier substituents (e.g., dihydroindenyl in compound 13 ) often exhibit lower yields (45–68%) due to steric hindrance. The target compound’s synthesis would likely require optimized conditions to balance substituent complexity and yield.
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Insights:
- NMR Signatures: The target compound’s $ ^1H $ NMR would display distinct pyridine protons (~8.5 ppm) and nitrophenyl aromatic protons (~7.5–8.5 ppm), akin to compound 11i . Piperazine methylene protons typically resonate at ~2.5–3.5 ppm .
- HRMS Validation: HRMS data for similar compounds (e.g., compound 11i ) confirm molecular formulas within ±0.001 Da, a standard benchmark for structural confirmation.
Biological Activity
1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound with significant pharmacological potential. Its structure features a piperazine core, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H16N4O2
- Molecular Weight : Approximately 299.34 g/mol
The presence of the nitrophenyl group and the pyridine ring enhances its biological activity, making it a subject of interest in drug development.
Research indicates that compounds containing piperazine moieties exhibit various biological activities, including:
- Receptor Binding : Piperazine derivatives often interact with aminergic receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders.
- Anticancer Activity : The compound has shown promise in inducing necroptosis in cancer cells, a regulated form of cell death that can overcome chemoresistance in certain cancer types. For example, a related compound was noted for its ability to bind to dopamine receptors and trigger cell death pathways in K562 leukemic cells .
Biological Activity Overview
This compound has been investigated for various biological activities:
Study on Necroptosis Induction
A prominent study highlighted the ability of related piperazine compounds to induce necroptosis in K562 leukemic cells. The findings suggested that these compounds could activate specific signaling pathways leading to cell death without involving traditional apoptotic mechanisms. This opens avenues for developing new cancer therapies targeting necroptosis .
Antimicrobial Activity Investigation
Another area of research focused on the antimicrobial properties of piperazine derivatives. Preliminary results indicated that certain analogs could inhibit bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other piperazine derivatives. The following table summarizes some structurally similar compounds:
| Compound Name | Structural Features | Similarity Index | Unique Aspects |
|---|---|---|---|
| 1-(Pyridin-4-ylmethyl)piperazine | Contains a pyridine ring | 0.88 | Lacks nitro group |
| N-Methyl-1-(pyridin-4-yl)methanamine | Methylated amine | 0.82 | Simpler structure |
| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | Ethyl substitution on piperazine | 0.79 | Different substituent position |
| Pyridin-4-ylmethanamine hydrochloride | Simple amine structure | 0.77 | No piperazine ring |
| 1-(Pyridin-4-ylmethyl)piperidin-4-one | Contains both piperidine and pyridine | 0.75 | Different cyclic structure |
The combination of the nitrophenyl group with a pyridine-substituted piperazine may confer distinct pharmacological properties compared to its analogs.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify substituents:
- Aromatic protons (2-nitrophenyl): δ 7.5–8.5 ppm (doublets for ortho-nitro groups).
- Piperazine methylenes: δ 2.5–3.5 ppm (multiplet for N-CH₂) .
- IR : Stretching vibrations for nitro groups (~1520 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or pyridine moieties) .
How can researchers assess the compound’s preliminary biological activity, and what assays are suitable for target identification?
Q. Basic
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for serotonin/dopamine receptors .
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays screen for inhibition of kinases (e.g., MAPK or PI3K) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
What computational methods are employed to predict the compound’s pharmacokinetic properties and binding modes?
Q. Advanced
- DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptors). Focus on nitro group hydrogen bonding and piperazine-pyridine π-stacking .
- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .
How can conflicting data on toxicity vs. biological activity be resolved during pharmacological profiling?
Q. Advanced
- SAR studies : Modify substituents (e.g., replacing nitro with cyano groups) to balance potency and cytotoxicity .
- Toxicity assays : MTT/MTT-based viability tests on HEK293 or HepG2 cells identify safe concentration ranges .
- Metabolic stability : LC-MS/MS monitors metabolite formation in liver microsomes to assess detoxification pathways .
What strategies optimize the compound’s selectivity for specific biological targets?
Q. Advanced
- Fragment-based design : Introduce substituents (e.g., fluorophenyl) to enhance steric complementarity with target pockets .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to guide rational modifications .
- β-Cyclodextrin inclusion : Improves solubility while retaining activity, as shown in modified piperazine derivatives .
How do structural modifications (e.g., nitro group position) impact the compound’s supramolecular interactions?
Q. Advanced
- X-ray diffraction : Reveals hydrogen-bonding networks between nitro groups and adjacent molecules (e.g., in co-crystals with carboxylic acids) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O interactions from nitro groups) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability influenced by nitro group electron-withdrawing effects .
What methodologies address low yield or impurity challenges during scale-up synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation .
- DoE (Design of Experiments) : Optimizes parameters (e.g., stoichiometry, pH) via response surface methodology .
- Crystallization screening : Identifies solvents (e.g., ethanol/water mixtures) for recrystallizing high-purity batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
